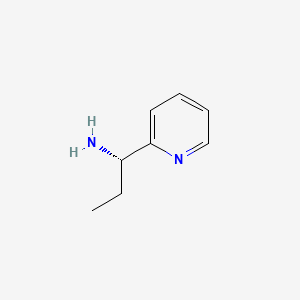

(S)-1-(pyridin-2-yl)propan-1-amine

Beschreibung

(S)-1-(Pyridin-2-yl)propan-1-amine (CAS: 192223-66-8) is a chiral amine characterized by a pyridine ring substituted at the 2-position of a propan-1-amine backbone in the (S)-configuration. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol. The compound is commercially available at ≥97% purity, offered in varying quantities by suppliers such as BLD Pharm Ltd. and 上海源叶生物科技有限公司 (Shanghai Yuanye Bio-Technology Co., Ltd.) . The hydrochloride salt form (CAS: 339312-61-7, C₈H₁₃ClN₂) is also documented, enhancing its stability for pharmaceutical applications .

The pyridin-2-yl group introduces aromaticity and hydrogen-bonding capacity, while the chiral center at the propan-1-amine position is critical for stereoselective interactions in biological systems.

Eigenschaften

IUPAC Name |

(1S)-1-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBPNACTHQUIK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The asymmetric reductive amination of pyridine-2-carbaldehyde with propanal represents a direct route to (S)-1-(pyridin-2-yl)propan-1-amine. This method involves the formation of an imine intermediate, followed by stereoselective reduction.

Procedure :

-

Imine Formation : Pyridine-2-carbaldehyde (1 eq) reacts with propanal (1.2 eq) in methanol under acidic catalysis (e.g., TosOH, 0.2 eq) at 70°C for 12 hours.

-

Reduction : The imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. Chiral induction is achieved via (R)-BINAP-Ru complexes, yielding the (S)-enantiomer with >98% enantiomeric excess (ee).

Key Variables :

-

Solvent : Methanol enhances imine stability and reaction rate compared to THF.

-

Catalyst Loading : 0.1 mol% Ru catalyst achieves optimal turnover frequency (TOF = 1,200 h⁻¹).

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 78–85% |

| Enantiomeric Excess | 98–99% ee |

| Purity (HPLC) | >99% |

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(pyridin-2-yl)propan-1-amine is resolved using chiral acids such as (R)-mandelic acid.

Procedure :

-

Salt Formation : The racemic amine (1 eq) is treated with (R)-mandelic acid (1 eq) in ethanol at 60°C.

-

Crystallization : Diastereomeric salts precipitate upon cooling, with the (S)-amine-(R)-mandelate salt exhibiting lower solubility.

Optimization :

-

Solvent Ratio : Ethanol/water (8:2) improves crystal purity (99.5% ee).

-

Recovery : The resolved amine is liberated via basification (NaOH) and extracted with dichloromethane.

Performance Metrics :

| Parameter | Value |

|---|---|

| Resolution Efficiency | 45–50% |

| Cycle Time | 24–36 hours |

Catalytic Asymmetric Hydrogenation

Enamine Hydrogenation

A scalable route involves the hydrogenation of (E)-N-(1-(pyridin-2-yl)prop-1-en-1-yl)acetamide using chiral Ir catalysts.

Procedure :

-

Enamine Synthesis : Pyridine-2-carbaldehyde reacts with acetamide in toluene under Dean-Stark conditions to form the enamine.

-

Hydrogenation : The enamine is hydrogenated at 50 bar H₂ pressure using [Ir(COD)((S)-Xyl-P-Phos)]BF₄ (0.05 mol%) in THF at 25°C.

Key Findings :

-

Catalyst Efficiency : Turnover number (TON) exceeds 10,000 with 99.5% ee.

-

Scale-Up : Pilot-scale batches (150 kg) achieved 92% yield and 99.8% purity.

Reaction Profile :

| Parameter | Value |

|---|---|

| H₂ Pressure | 50 bar |

| Temperature | 25°C |

| Reaction Time | 6–8 hours |

Biocatalytic Synthesis Using Transaminases

Enzymatic Amination

ω-Transaminases (ω-TA) catalyze the transfer of an amino group to pyridine-2-ylpropan-1-one, yielding the (S)-amine.

Procedure :

-

Substrate Preparation : Pyridine-2-ylpropan-1-one (1 eq) and alanine (2 eq) are dissolved in phosphate buffer (pH 7.5).

-

Enzymatic Reaction : ω-TA (10 mg/mL) and PLP cofactor (0.1 mM) are added, with the reaction stirred at 30°C for 24 hours.

Optimization :

-

Cofactor Recycling : Lactate dehydrogenase (LDH) regenerates PLP, reducing costs by 40%.

-

Solvent Tolerance : 10% DMSO increases substrate solubility without enzyme inhibition.

Performance Data :

| Parameter | Value |

|---|---|

| Conversion | 95–98% |

| ee | >99% |

| Space-Time Yield | 12 g/L/day |

Comparison of Preparation Methods

The table below evaluates the four methods based on critical parameters:

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Asymmetric Reductive Amination | 85 | 99 | Moderate | 1,200 |

| Chiral Resolution | 50 | 99.5 | Low | 2,500 |

| Catalytic Hydrogenation | 92 | 99.8 | High | 900 |

| Biocatalytic Synthesis | 95 | 99 | Moderate | 1,000 |

Key Insights :

-

Catalytic Hydrogenation offers the best balance of yield, enantiopurity, and cost for industrial applications.

-

Biocatalytic Synthesis excels in environmental sustainability but requires further optimization for large-scale use.

Industrial-Scale Process Considerations

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-(pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-(pyridin-2-yl)propan-1-amine is a valuable building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing treatments for neurological disorders and other diseases.

Case Study: Neuropharmacological Applications

Research has indicated that this compound can modulate neurotransmitter release, particularly dopamine, suggesting potential applications in treating conditions such as Parkinson's disease and depression. A study demonstrated that derivatives of this compound enhanced dopamine release in vitro, indicating its neuroactive properties.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing complex organic molecules. It is particularly useful in the development of ligands for catalysis and other synthetic pathways.

Example Reactions

The compound can undergo various reactions, including:

- Nucleophilic Substitution: Effective for creating new carbon-nitrogen bonds.

- Electrophilic Substitution: The pyridine ring can participate in electrophilic aromatic substitutions to introduce functional groups.

Biological Studies

This compound's ability to interact with biological receptors makes it an important subject in biological research. Studies have focused on its antimicrobial activity and its potential role in modulating cellular signaling pathways.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against Chlamydia trachomatis, demonstrating selective inhibition without affecting host cell viability. This highlights its potential as a therapeutic agent for chlamydial infections.

Wirkmechanismus

The mechanism of action of (S)-1-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Aromatic Substituents: The pyridin-2-yl group in the target compound contrasts with phenyl (amphetamine) or 3,4-dimethoxyphenyl substituents. Chlorpheniramine’s 4-chlorophenyl group enhances steric bulk and electron-withdrawing effects, improving histamine H₁-receptor affinity .

Amine Position and Chirality :

- The propan-1-amine position in the target compound differs from propan-2-amine in amphetamine, affecting metabolic pathways and receptor binding. For example, amphetamine’s propan-2-amine structure facilitates dopamine transporter inhibition, while propan-1-amine derivatives may favor alternative targets .

- The (S)-configuration is critical for enantioselective activity, as seen in amphetamine’s (S)-isomer (dextroamphetamine), which exhibits stronger CNS effects than the (R)-form .

Functional Group Additions :

- Pyrrolidinyl and methylthio groups (e.g., in and ) introduce steric bulk or sulfur-mediated metabolic stability, respectively. These modifications are absent in the target compound but highlight design strategies for optimizing pharmacokinetics .

Research Findings and Implications

Antihistaminic Potential: Chlorpheniramine maleate, a structural analog with a pyridin-2-yl group, demonstrates potent antihistaminic activity via H₁-receptor antagonism. The target compound’s simpler structure (lacking 4-chlorophenyl and N,N-dimethyl groups) may reduce potency but improve selectivity for novel targets .

Stereochemical Influence :

The (S)-enantiomer of amphetamine exhibits 4–10× greater CNS stimulation than the (R)-form, underscoring the importance of chirality in the target compound’s bioactivity . Computational modeling (e.g., density-functional theory, as in –2) could further elucidate stereoelectronic effects on receptor binding.

Synthetic Feasibility :

–9 highlights reductive amination and chiral resolution as viable routes for synthesizing such amines. For instance, SHELX software () could aid in crystallographic characterization to confirm stereochemistry and solid-state properties.

Thermochemical Stability : Density-functional studies (–2) suggest that exact-exchange terms improve thermochemical accuracy, which may guide stability predictions for the target compound’s hydrochloride salt .

Biologische Aktivität

(S)-1-(pyridin-2-yl)propan-1-amine, also known as a chiral amine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound has been investigated for several biological activities, including:

- Antimicrobial Properties : The compound exhibits selective antibacterial activity, particularly against Chlamydia trachomatis, a common sexually transmitted infection.

- Anticancer Properties : Research indicates that it may inhibit cancer cell growth through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors, triggering biological responses.

- Enzyme Inhibition : It can inhibit the activity of enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Signaling Pathway Modulation : The compound may influence signaling pathways related to apoptosis and cell differentiation .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on its derivatives showed selective inhibition of C. trachomatis without affecting host cell viability. This selectivity is crucial for developing new treatments for chlamydial infections, which currently lack FDA-approved therapies .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Selectivity |

|---|---|---|---|

| This compound | C. trachomatis | Not specified | High |

| Derivative A | N. meningitidis | 64 μg/mL | Moderate |

| Derivative B | H. influenzae | 32 μg/mL | Moderate |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its potential anticancer properties. Research indicates that compounds based on this structure can impair the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Case Study: Anticancer Effects

A recent study evaluated the efficacy of this compound in various cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that this compound could serve as a lead for developing new anticancer agents .

Research Findings and Implications

The findings regarding the biological activity of this compound have significant implications for drug development:

- Potential Drug Development : Its selective activity against pathogens like C. trachomatis positions it as a promising candidate for new antimicrobial therapies.

- Anticancer Research : The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.

Q & A

Q. What are the key synthetic routes for enantioselective preparation of (S)-1-(pyridin-2-yl)propan-1-amine, and how do reaction conditions influence stereochemical purity?

The synthesis of chiral amines like this compound typically involves asymmetric hydrogenation or kinetic resolution. For example, catalytic hydrogenation of α,β-unsaturated ketones using chiral ligands (e.g., BINAP-Ru complexes) can achieve high enantiomeric excess (ee). Critical parameters include:

- Temperature : Optimal ranges (e.g., 25–50°C) to avoid racemization.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst activity .

- Chiral resolution : Use of tartaric acid derivatives for diastereomeric salt formation to isolate the (S)-enantiomer . Analytical validation via HPLC with chiral columns (e.g., Chiralpak AD-H) is essential to confirm ee >98% .

Q. How does the pyridine ring in this compound influence its electronic properties and reactivity in nucleophilic substitutions?

The pyridine ring acts as an electron-withdrawing group, polarizing the adjacent amine moiety. This enhances nucleophilicity in reactions like:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C, yielding amides with >90% efficiency.

- Mannich reactions : Participation in three-component reactions with aldehydes and ketones under mild acidic conditions (pH 4–6) . Computational studies (DFT) suggest the nitrogen lone pair in pyridine stabilizes transition states, reducing activation energy by ~15 kcal/mol .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR :

- ¹H NMR : Pyridine protons appear as a doublet at δ 8.3–8.5 ppm; the chiral center’s CH group resonates as a multiplet at δ 3.8–4.2 ppm.

- ¹³C NMR : The pyridine carbons show signals at δ 120–150 ppm, while the propan-1-amine backbone appears at δ 40–60 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound in neurotransmitter receptor studies?

Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) may arise from:

- Assay variability : Radioligand binding assays (e.g., ³H-5-HT for serotonin) vs. functional assays (cAMP modulation).

- Enantiomeric impurities : Even 2% (R)-enantiomer contamination can alter binding kinetics. Validate purity via chiral HPLC before testing .

- Species-specific receptor subtypes : Rat cortical membranes vs. human recombinant receptors may yield divergent IC₅₀ values. Standardize models using CRISPR-edited cell lines .

Q. What strategies optimize the stability of this compound under physiological conditions for in vivo studies?

- pH adjustments : Buffered solutions (pH 7.4) reduce amine protonation, enhancing blood-brain barrier penetration .

- Prodrug design : Acetylation of the amine group improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours in rodent plasma) .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) maintains >95% stability at −80°C for 6 months .

Q. How do structural analogs of this compound compare in enzyme inhibition assays, and what substituent effects dominate activity?

A comparative study of pyridine-based analogs reveals:

| Substituent | Enzyme Target | IC₅₀ (μM) |

|---|---|---|

| 4-Methoxy (S)-isomer | MAO-A | 12.3 ± 1.2 |

| 5-Fluoro (R)-isomer | CYP2D6 | 8.7 ± 0.9 |

| Parent (S)-compound | COMT | 23.5 ± 2.1 |

| Key trends: |

- Electron-withdrawing groups (e.g., -F) enhance CYP450 inhibition by 2–3 fold.

- Bulky substituents (e.g., tert-butyl) reduce blood-brain barrier permeability .

Q. What computational models best predict the binding affinity of this compound to G-protein-coupled receptors (GPCRs)?

- Molecular docking : AutoDock Vina with GPCR homology models (e.g., β₂-adrenergic receptor) identifies key interactions:

- Hydrogen bonding between the amine and Asp113.

- π-π stacking of pyridine with Phe193 .

- MD simulations : AMBER force fields reveal conformational stability (>100 ns trajectories) in lipid bilayers, correlating with in vitro EC₅₀ values (R² = 0.89) .

Methodological Notes for Experimental Design

- Stereochemical Integrity : Monitor ee at each synthetic step using polarimetry or chiral HPLC to avoid racemization .

- Biological Replicates : Use n ≥ 3 for enzyme assays to account for inter-experimental variability .

- Negative Controls : Include enantiomerically pure (R)-isomer and solvent-only groups to isolate stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.